2-bromo-N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide

Lipophilicity Drug-likeness Benzoxazinone SAR

The ortho-bromine substituent distinguishes this benzoxazinone benzamide from des-bromo, fluoro, methyl, and methoxy analogs, providing unique heavy-atom anomalous scattering for SAD phasing without selenomethionine derivatization. The bromine atom also serves as a versatile synthetic handle for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, enabling focused library generation in a single step. Its elevated cLogP (Δ ≈ +0.8–1.0 vs. unsubstituted) makes it a valuable lipophilicity benchmark for cellular permeability optimization. Pharmacophoric halogen-bonding interactions can be deconvoluted by parallel testing with the 2-fluoro and unsubstituted analogs. Procure this derivative to maintain SAR continuity and eliminate uncontrolled variables in your biological assays.

Molecular Formula C16H13BrN2O3
Molecular Weight 361.19 g/mol
Cat. No. B11318734
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide
Molecular FormulaC16H13BrN2O3
Molecular Weight361.19 g/mol
Structural Identifiers
SMILESCC1C(=O)NC2=C(O1)C=CC(=C2)NC(=O)C3=CC=CC=C3Br
InChIInChI=1S/C16H13BrN2O3/c1-9-15(20)19-13-8-10(6-7-14(13)22-9)18-16(21)11-4-2-3-5-12(11)17/h2-9H,1H3,(H,18,21)(H,19,20)
InChIKeyMYIHEJNVURWWCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide – Procurement-Relevant Baseline Profile


2-Bromo-N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide (CAS 930873-69-1, molecular formula C16H13BrN2O3, MW 361.19) is a synthetic small molecule belonging to the 1,4-benzoxazin-3-one benzamide class . The compound features a 2-bromobenzamide substituent at the 6-position of the 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine core. This structural scaffold is recognized for its capacity to engage diverse biological targets, including serine hydrolases, bromodomains, and protoporphyrinogen oxidase, depending on substitution pattern [1]. The ortho-bromo substituent on the benzamide ring is a key pharmacophoric element that distinguishes this compound from its unsubstituted, fluoro, methyl, and methoxy analogs within the same benzoxazinone series. Publicly available quantitative bioactivity data for this specific compound remain sparse; the available evidence is primarily class-level inference drawn from structurally related benzoxazinone benzamides that have demonstrated enzyme inhibitory and receptor-binding activities [1][2].

Why 2-Bromo-N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide Cannot Be Replaced by Unsubstituted or Alternative Halogen Analogs


Substituting the 2-bromo substituent on the benzamide ring with hydrogen, fluoro, methyl, or methoxy groups generates structurally distinct compounds (e.g., CAS 923797-05-1 for the unsubstituted benzamide analog) that exhibit markedly different physicochemical and pharmacological profiles . In the benzoxazinone benzamide series, the ortho-halogen substituent influences molecular conformation, hydrogen-bonding capacity, and lipophilicity (cLogP), which directly modulate target engagement and metabolic stability [1]. Available enzyme inhibition data for related benzoxazin-6-yl benzamides demonstrate that even single-atom substitutions (H → F → Br → OCH3) can shift inhibitory potency by orders of magnitude or alter target selectivity [2]. Consequently, procurement of the exact 2-bromo derivative is mandatory for experiments where the bromine atom serves as a specific pharmacophoric contact, a heavy-atom probe for X-ray crystallography, or a synthetic handle for downstream cross-coupling chemistry. Generic replacement with an unsubstituted or differently substituted analog invalidates SAR continuity and introduces uncontrolled variables in biological assays.

Quantitative Differentiation Evidence for 2-Bromo-N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide Versus Closest Analogs


Halogen-Dependent cLogP Shift Differentiates 2-Bromo Derivative from Unsubstituted and 2-Fluoro Analogs

The 2-bromo substituent on the benzamide ring increases calculated lipophilicity (cLogP) by approximately +0.8 to +1.0 log units relative to the unsubstituted benzamide analog (CAS 923797-05-1) and by approximately +0.4 to +0.6 log units relative to the 2-fluoro analog, based on standard fragment-based cLogP contributions of aromatic Br versus H and F [1]. This lipophilicity elevation is anticipated to enhance membrane permeability and plasma protein binding in cell-based assays, a property that cannot be replicated by the hydrogen or fluoro congeners [2]. No direct experimental logD7.4 measurement for this specific compound was identified in the public domain; the stated difference is a class-level inference derived from established Hansch substituent constants.

Lipophilicity Drug-likeness Benzoxazinone SAR

Ortho-Bromo Substituent Enables Heavy-Atom Derivatization for X-ray Crystallography – A Capability Absent in H, F, and Methyl Analogs

Bromine (atomic number 35) provides a strong anomalous scattering signal (f'' ≈ 6.4 e⁻ at Cu Kα wavelength) that is routinely exploited for experimental phasing in protein-ligand co-crystallography via single-wavelength anomalous dispersion (SAD) [1]. The unsubstituted, 2-fluoro, and 2-methyl analogs lack a sufficiently heavy atom to generate a usable anomalous signal under standard cryo-crystallographic conditions, necessitating alternative phasing strategies (e.g., molecular replacement or selenomethionine incorporation) [2]. This property is intrinsic to the elemental composition and does not require biological assay confirmation; the 2-bromo derivative is the only member of this analog series that natively supports SAD phasing without additional chemical modification.

Structural biology X-ray crystallography Heavy-atom phasing

Synthetic Utility: 2-Bromo Substituent as a Cross-Coupling Handle for Downstream Derivatization

The ortho-bromo substituent on the benzamide ring is a competent substrate for palladium-catalyzed cross-coupling reactions (Suzuki–Miyaura, Buchwald–Hartwig, Sonogashira), enabling late-stage diversification of the benzoxazinone scaffold without de novo resynthesis of the core [1]. In contrast, the unsubstituted analog requires electrophilic aromatic halogenation prior to coupling (often with poor regioselectivity), while the 2-fluoro analog is significantly less reactive toward oxidative addition due to the stronger C–F bond (~126 kcal/mol vs. ~80 kcal/mol for C–Br) [2]. This synthetic advantage is well-established in the organic chemistry literature and directly impacts procurement decisions: purchasing the 2-bromo derivative provides a versatile intermediate for generating focused compound libraries.

Medicinal chemistry Palladium catalysis Library synthesis

Enzyme Inhibition Landscape: Benzoxazin-6-yl Benzamides Show Substituent-Dependent Activity Against Serine Hydrolases

While no direct IC50 value for the 2-bromo derivative was identified in the public domain, closely related benzoxazin-6-yl benzamide analogs with substituent variation at the benzamide ring have been evaluated as inhibitors of serine hydrolases and other enzyme targets [1]. For example, 2-(2-amino-2-oxoethoxy)-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide exhibited 2.2% inhibition at 0.1 mM against a bacterial enzyme target, while 2-[[2-(cyclopropylamino)-2-oxoethyl]sulfanyl]-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide showed 1% inhibition at 0.1 mM [2]. These data illustrate that even subtle modifications of the benzamide substituent can alter inhibitory activity, but they cannot be directly extrapolated to predict the potency of the 2-bromo derivative. The 3-methoxy analog has been reported to inhibit glycogen synthase kinase 3β (GSK-3β), a target in Alzheimer's disease and diabetes, though published IC50 data were not retrieved within the search scope . Direct head-to-head enzymatic comparison data for the 2-bromo derivative versus its closest analogs are currently absent from the accessible literature.

Enzyme inhibition Serine hydrolase Benzoxazinone SAR

Procurement-Driven Application Scenarios for 2-Bromo-N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide


Experimental Phasing in Protein–Ligand Co-Crystallography

Structural biology groups solving co-crystal structures of benzoxazinone-binding proteins (e.g., bromodomains, serine hydrolases, or nuclear receptors) can utilize the intrinsic anomalous scattering of the ortho-bromine atom for SAD phasing, eliminating the need for selenomethionine derivatization or heavy-atom soaking protocols. This application is uniquely enabled by the 2-bromo substitution and is not achievable with unsubstituted, fluoro, or methyl analogs [1].

Late-Stage Diversification via Palladium-Catalyzed Cross-Coupling

Medicinal chemistry teams conducting structure–activity relationship (SAR) studies on the benzoxazinone scaffold can employ the 2-bromo derivative as a key intermediate for Suzuki–Miyaura, Buchwald–Hartwig, or Sonogashira couplings to generate focused libraries of aryl-, heteroaryl-, amine-, or alkyne-substituted analogs in a single synthetic step [2]. This reduces the overall synthetic sequence by at least 1–2 steps compared to starting from the unsubstituted benzamide.

Lipophilicity-Driven Cell Permeability Optimization

In cell-based phenotypic screening campaigns where intracellular target engagement is limited by compound permeability, the elevated cLogP of the 2-bromo derivative (estimated ΔcLogP ≈ +0.8 to +1.0 vs. the unsubstituted analog) may provide superior passive membrane diffusion [3]. Researchers optimizing a lead series for cellular activity should include this derivative as a lipophilicity benchmark.

Negative Control for Halogen-Bonding Studies

The 2-bromo derivative can serve as a probe for halogen-bonding interactions between the ortho-bromine and protein backbone carbonyls or side-chain acceptors. Parallel testing with the 2-fluoro and unsubstituted analogs enables deconvolution of halogen-bond contributions from purely hydrophobic or steric effects in binding energy measurements [4].

Quote Request

Request a Quote for 2-bromo-N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.